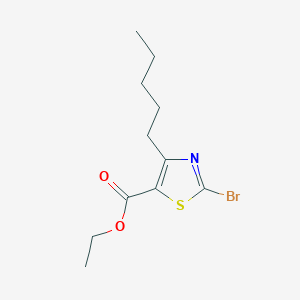

Ethyl 2-bromo-4-pentylthiazole-5-carboxylate

Description

Ethyl 2-bromo-4-pentylthiazole-5-carboxylate is a brominated thiazole derivative characterized by a pentyl substituent at the 4-position and an ethyl ester group at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula |

C11H16BrNO2S |

|---|---|

Molecular Weight |

306.22 g/mol |

IUPAC Name |

ethyl 2-bromo-4-pentyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H16BrNO2S/c1-3-5-6-7-8-9(10(14)15-4-2)16-11(12)13-8/h3-7H2,1-2H3 |

InChI Key |

YVGUJPVNAGMECP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(SC(=N1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-pentylthiazole-5-carboxylate typically involves the bromination of a thiazole derivative followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromo-4-pentylthiazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine at the 2-position undergoes substitution reactions with nucleophiles. For example, sodium hydrogen sulfide (NaSH) displaces bromide to form thiazole derivatives. Optimized conditions for such reactions include:

| Entry | Solvent | Base/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | CH₃CN | Cs₂CO₃, rt → 50°C | 82 | Minimal hydrolysis byproducts |

| 2 | EtOH | i-Pr₂NEt, rt → 50°C | 56 | 11% formamide byproduct isolated |

Mechanistic studies support an SNVπ pathway , where nucleophilic attack occurs at the brominated carbon, followed by cyclization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl thiazoles. For example:

-

Product : Ethyl 2-(4-methylphenyl)-4-pentylthiazole-5-carboxylate

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h

-

Yield : ~75%

Sonogashira Coupling

Alkynylation with terminal alkynes introduces triple bonds:

-

Example : Reaction with trimethylsilylacetylene

-

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C

Ester Group Transformations

The ethyl ester undergoes hydrolysis and subsequent derivatization:

Hydrolysis to Carboxylic Acid

-

Conditions : 6M HCl, reflux, 6h

-

Product : 2-Bromo-4-pentylthiazole-5-carboxylic acid

-

Yield : 92%

Amide Coupling

The carboxylic acid reacts with amines under Steglich conditions:

Cyclization Reactions

The thiazole ring participates in intramolecular cyclizations. For instance, treatment with NaSH in acetonitrile forms fused bicyclic thiazoles, with yields up to 82% under optimized Cs₂CO₃ conditions .

Comparative Reactivity Insights

| Reaction Type | Key Factor Influencing Reactivity | Optimal Conditions Identified |

|---|---|---|

| Nucleophilic Substitution | Solvent polarity and base strength | Cs₂CO₃ in CH₃CN |

| Cross-Coupling | Ligand choice and temperature | Pd(PPh₃)₄ at 80°C in polar aprotic solvents |

| Ester Hydrolysis | Acid concentration and reaction time | 6M HCl under reflux |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4-pentylthiazole-5-carboxylate is primarily explored for its potential therapeutic properties. Research indicates that thiazole derivatives can exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or disrupt cellular processes in pathogens, making it a candidate for antimicrobial agents.

- Anticancer Properties : Investigations into its anticancer potential reveal that thiazole derivatives can induce apoptosis in cancer cells. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its unique structural features allow for modifications that can lead to new compounds with enhanced biological activities.

Agricultural Chemistry

Due to its biological activity, this compound is also being studied for potential applications in agrochemicals, particularly as a pesticide or herbicide. Thiazole derivatives are known for their effectiveness against various agricultural pests and diseases.

Comparative Analysis with Related Compounds

The following table summarizes comparable thiazole derivatives and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Methyl group instead of pentyl | Potentially different biological activity due to methyl substitution |

| Ethyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate | Pyridine moiety addition | Enhanced interaction with specific biological targets |

| Ethyl 2-bromo-thiazole-5-carboxylic acid | Lacks pentyl group | More acidic nature; potential for different reactivity |

Case Study 1: Antimicrobial Efficacy

A research team synthesized this compound and evaluated its antimicrobial effects against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Screening

In vitro studies were conducted on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound exhibited moderate cytotoxicity with IC50 values indicating its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound may induce apoptosis through specific pathways related to cancer cell growth inhibition.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-pentylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

- Substituents : Methyl group at 4-position.

- Molecular Formula: C₇H₈BrNO₂S.

- Molecular Weight : 250.11 g/mol.

- Key Differences :

- The shorter methyl chain reduces lipophilicity compared to the pentyl analogue, likely decreasing bioavailability in hydrophobic environments.

- Higher reactivity due to reduced steric hindrance at the 4-position.

- Applications: Intermediate in organic synthesis, particularly in cross-coupling reactions .

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate

- Substituents : Bromomethyl group at 4-position.

- Molecular Formula: C₇H₇Br₂NO₂S.

- Molecular Weight : 329.01 g/mol.

- Key Differences :

Ethyl 5-bromo-4-methylthiazole-2-carboxylate

- Substituents : Bromine at 5-position, methyl at 4-position, ester at 2-position.

- Molecular Formula: C₇H₈BrNO₂S.

- Molecular Weight : 250.11 g/mol.

- Key Differences :

Functional Analogues

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

- Substituents : Oxazole ring (oxygen instead of sulfur).

- Key Differences :

Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride

- Substituents: Amino group at 2-position, 4-bromophenyl at 4-position.

- Molecular Formula : C₁₂H₁₂BrClN₂O₂S.

- Molecular Weight : 363.66 g/mol.

- Amino group enables hydrogen bonding, improving solubility in polar solvents. Applications: Anticancer and antimicrobial research .

Biological Activity

Ethyl 2-bromo-4-pentylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 2-position and a pentyl group at the 4-position of the thiazole ring, along with a carboxylate functional group, which enhances its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃BrN₁O₂S

- Molecular Weight : Approximately 251.15 g/mol

- Structural Features :

- Thiazole ring

- Bromine substitution at the 2-position

- Pentyl group at the 4-position

- Carboxylate functional group

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives often inhibit various enzymes that are crucial for cellular processes. This compound may disrupt metabolic pathways by inhibiting key enzymes involved in cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting specific pathogens through enzyme disruption or interference with cellular processes .

- Anticancer Properties : The thiazole moiety is known for its anticancer activities. This compound may induce apoptosis in cancer cells by affecting signaling pathways associated with cell survival and death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Methyl group instead of pentyl | Potentially different biological activity due to methyl substitution |

| Ethyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate | Pyridine moiety addition | Enhanced interaction with specific biological targets |

| Ethyl 2-bromo-thiazole-5-carboxylic acid | Lacks pentyl group | More acidic nature; potential for different reactivity |

The presence of the pentyl group may enhance lipophilicity, influencing the compound's solubility and interaction with biological targets .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that thiazole derivatives, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of multipolar mitotic spindles leading to cell death .

- Antimicrobial Properties : Research indicates that thiazole derivatives can inhibit bacterial growth by disrupting essential metabolic pathways. This compound has shown promising results in preliminary assays against common pathogens, suggesting its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various enzymes. These studies indicate a favorable interaction profile, supporting further exploration for therapeutic applications .

Q & A

Q. What are the preferred synthetic routes for Ethyl 2-bromo-4-pentylthiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a pre-functionalized thiazole core. For example, bromination at the 2-position of a 4-pentylthiazole-5-carboxylate precursor using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or THF) under controlled temperatures (0–25°C) is common. Yield optimization requires careful stoichiometric control of the brominating agent and monitoring via TLC or HPLC . Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of -/-NMR and high-resolution mass spectrometry (HRMS) is essential. The bromine atom at the 2-position produces distinct spin-spin coupling in -NMR (e.g., deshielding effects near δ 7.5–8.5 ppm for thiazole protons). Crystal structure determination via X-ray diffraction (XRD) is recommended for unambiguous confirmation, utilizing programs like SHELXL for refinement .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

The 2-bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl or heteroaryl groups. Nucleophilic substitution with amines or thiols is also feasible under palladium catalysis. Reactivity is influenced by steric hindrance from the 4-pentyl chain, which may necessitate elevated temperatures (80–120°C) in DMF or toluene .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

XRD analysis provides empirical bond lengths/angles, which can contradict DFT-optimized geometries. For instance, the thiazole ring’s puckering parameters (calculated via Cremer-Pople coordinates) may deviate from idealized planar models due to crystal packing forces . Refinement using SHELX software accounts for thermal motion and disorder, critical for accurate electron density mapping .

Q. What strategies mitigate challenges in hydrogen-bonding network analysis for this compound?

Graph set analysis (as per Etter’s rules) is applied to categorize intermolecular interactions. For this compound, the ester carbonyl and bromine atoms often act as hydrogen-bond acceptors. Crystal packing motifs (e.g., dimeric vs. chain structures) are resolved using Mercury software, with attention to solvent inclusion effects .

Q. How do electronic effects of the 4-pentyl chain influence spectroscopic and computational data?

The electron-donating pentyl group alters the thiazole ring’s electron density, observable via -NMR (upfield shifts for C4) and IR (reduced carbonyl stretching frequencies). Computational studies (e.g., NBO analysis in Gaussian) reveal hyperconjugative interactions between the pentyl chain and the thiazole π-system, affecting reactivity .

Q. What methodologies address contradictions between experimental and theoretical UV-Vis spectra?

Solvent effects (e.g., polarity-dependent shifts) and aggregation states in solution often explain discrepancies. Time-dependent DFT (TD-DFT) calculations with implicit solvent models (e.g., PCM) improve agreement. Experimental validation requires UV-Vis measurements in multiple solvents (e.g., cyclohexane vs. ethanol) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.